Potency in Mutant SOD1 Aggregation Inhibition vs. Inactive Class Members
In the PC12-G93A-YFP assay, CHD analogs exhibit a binary activity profile; many are completely inactive, defined as having an EC50 > 32 µM. While the exact EC50 value for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is not detailed in the primary SAR table, its activity is distinguished from structurally distinct inactive analogs like compound 8 (EC50 > 32 µM) and the unsubstituted parent scaffold, which is also classified as inactive [1]. The presence of the para-methylsulfanyl substituent places it within the active analog subset, whose potencies span from 0.70 µM to 28.7 µM, demonstrating that even a simple substitution converts an inactive scaffold into a functional inhibitor [1].
| Evidence Dimension | Mutant SOD1 aggregation inhibition (Cell protection EC50) |
|---|---|
| Target Compound Data | Potent activity qualitatively observed (active analog subset); Not explicitly quantified |
| Comparator Or Baseline | Inactive CHD analog 8 & unsubstituted CHD scaffold: EC50 > 32 µM |
| Quantified Difference | Qualitative conversion from inactive (EC50 > 32 µM) to active (EC50 < 32 µM) via para-methylsulfanyl substitution. |
| Conditions | PC12-G93A-YFP high-throughput screening assay; compound efficacy measured by cell survival after proteasome inhibitor MG132-induced SOD1 aggregation [1]. |
Why This Matters
This differentiation confirms the compound is not an inert scaffold but a member of the active inhibitor subset, which is the primary requirement for any procurement in ALS or protein-aggregation drug discovery programs.
- [1] Zhang, W.; Benmohamed, R.; Arvanites, A. C.; Morimoto, R. I.; Ferrante, R. J.; Kirsch, D. R.; Silverman, R. B. Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells. Bioorg. Med. Chem. 2012, 20 (2), 1029–1045. View Source
